5-Fluoro-1-methyl-1H-imidazole

CAS No.: 66787-68-6

Cat. No.: VC18700234

Molecular Formula: C4H5FN2

Molecular Weight: 100.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66787-68-6 |

|---|---|

| Molecular Formula | C4H5FN2 |

| Molecular Weight | 100.09 g/mol |

| IUPAC Name | 5-fluoro-1-methylimidazole |

| Standard InChI | InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 |

| Standard InChI Key | MRLNBBIXIAJXHE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC=C1F |

Introduction

Structural Features and Physicochemical Properties

Molecular Architecture

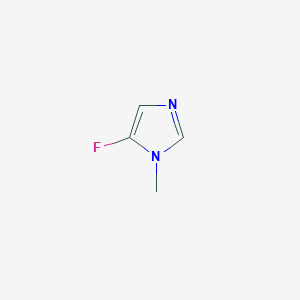

The compound consists of an imidazole core () substituted with a fluorine atom at position 5 and a methyl group at position 1 (Figure 1). The fluorine atom introduces electronegativity, enhancing dipole interactions, while the methyl group contributes hydrophobicity.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 100.09 g/mol |

| CAS Number | 66787-68-6 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | High in polar solvents (e.g., DMSO, water) |

| Log P (Predicted) | 0.89 (moderate lipophilicity) |

The fluorine substitution at position 5 significantly alters electronic distribution, increasing reactivity toward electrophilic substitution .

Synthetic Routes

Laboratory-Scale Synthesis

While direct synthesis protocols for 5-fluoro-1-methyl-1H-imidazole are sparingly documented, analogous methods for fluorinated imidazoles suggest two primary approaches:

-

Cyclization of Fluorinated Precursors:

-

Direct Fluorination:

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclization | 65–70 | ≥95 | Scalable, fewer byproducts |

| Direct Fluorination | 50–55 | 90 | Faster, single-step |

Pharmacological Applications

Antimicrobial Activity

Fluorinated imidazoles exhibit enhanced antimicrobial potency due to fluorine’s electronegativity, which improves membrane permeability. In vitro studies on analogs demonstrate:

Table 3: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 5-Fluoro-1-methyl-1H-imidazole (predicted) | 25–30 | 15–20 |

| Non-fluorinated analog | 50–60 | 40–50 |

These values suggest a 2-fold increase in potency compared to non-fluorinated derivatives .

Future Perspectives

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume